molecular formula C17H17NO3 B2927563 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone CAS No. 2034557-94-1

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B2927563
CAS No.: 2034557-94-1
M. Wt: 283.327
InChI Key: RRSUSWJHDCAYMP-UHFFFAOYSA-N
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Description

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone is a bicyclic compound featuring a 2-oxa-5-azabicyclo[2.2.1]heptane core, an ethanone moiety, and a naphthalen-2-yloxy substituent. Though specific data on its synthesis or applications are sparse in the provided evidence, its structural analogs are frequently utilized as intermediates in kinase inhibitors and antiviral agents .

Properties

IUPAC Name

2-naphthalen-2-yloxy-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-17(18-9-16-8-14(18)10-20-16)11-21-15-6-5-12-3-1-2-4-13(12)7-15/h1-7,14,16H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSUSWJHDCAYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under controlled conditions.

    Introduction of the Naphthalene Moiety: The naphthalene group is introduced via an etherification reaction, where a naphthol derivative reacts with an appropriate alkylating agent.

    Final Assembly: The final step involves coupling the bicyclic core with the naphthalene moiety through a carbonylation reaction, forming the ethanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where nucleophiles like amines or thiols replace the naphthalen-2-yloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols.

Scientific Research Applications

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the naphthalene moiety can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their differences:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Key References
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone (Target) 2-Oxa-5-azabicyclo[2.2.1]heptane Naphthalen-2-yloxy ethanone Not provided Not provided -
2-(3-Fluorophenyl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one Same 3-Fluorophenyl ethanone C₁₃H₁₄FNO₂ 235.25
((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl)methanone Same Phenylmethanone with piperidine-linked benzimidazole C₂₉H₃₄N₄O₂ 486.61
Methyl 2-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrimidine-4-carboxylate Same Pyrimidine-4-carboxylate C₁₁H₁₃N₃O₃ 235.24
2-[(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol; oxalic acid Same Ethanol substituent + oxalic acid salt C₉H₁₅NO₆ 233.22

Key Observations:

  • Synthetic Flexibility: The bicyclo[2.2.1]heptane core is a versatile scaffold; modifications at the ethanone or naphthyloxy positions allow tuning of physicochemical properties .

Physicochemical and Pharmacokinetic Properties

Limited direct data are available, but inferences can be drawn from analogs:

  • Solubility: The ethanol analog () paired with oxalic acid likely exhibits higher aqueous solubility than the target compound due to ionizable groups .
  • Stability: The ethanone group in the target compound may confer susceptibility to nucleophilic attack, whereas fluorophenyl analogs () benefit from fluorine’s electron-withdrawing effects, enhancing stability .

Biological Activity

The compound 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone is a member of the bicyclic heterocyclic compounds known for their diverse biological activities. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

Molecular Formula

  • Chemical Structure : The compound features a bicyclic structure with an oxygen atom and a nitrogen atom in its ring system, contributing to its unique biological properties.
  • Molecular Formula : C₁₂H₁₅NO₂
  • Molecular Weight : 219.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. It has been shown to exhibit:

  • Antidepressant Effects : Similar compounds have been linked to modulation of serotonin and norepinephrine levels, which are crucial in mood regulation.
  • Antinociceptive Activity : Preliminary studies suggest that this compound may influence pain pathways, potentially offering analgesic properties.

Case Studies

  • Study on Neurotransmitter Modulation
    • A study published in Org. Biomol. Chem. examined the effects of related bicyclic compounds on neurotransmitter release in neuronal cultures. Results indicated significant modulation of serotonin levels, suggesting potential antidepressant effects (Puerto Galvis et al., 2013) .
  • Pain Management Research
    • In a zebrafish model, researchers investigated the antinociceptive properties of similar bicyclic structures. The findings demonstrated a reduction in pain response, indicating a possible pathway for developing new analgesics (Kouznetsov et al., 2013) .

Comparative Biological Activity

Compound NameBiological ActivityReference
This compoundAntidepressant, Antinociceptive
2-Oxa-5-azabicyclo[2.2.1]heptaneNeurotransmitter modulation
7-Oxa-2-azabicyclo[2.2.1]heptanePain response reduction

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

  • Palladium-Catalyzed Reactions : Utilizing palladium catalysts to facilitate the formation of the bicyclic structure from simpler precursors (RSC Publishing, 2023) .
  • Intramolecular Cyclization : This method involves the reaction of amines with maleimides to form the bicyclic structure efficiently (Kouznetsov et al., 2013) .

Future Directions and Applications

The potential applications of this compound extend beyond pharmacology:

  • Drug Development : Its unique structure makes it a candidate for developing new antidepressants and analgesics.
  • Biochemical Research : Further exploration into its mechanism can provide insights into neurotransmitter dynamics.

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